30‑Fold Potency Enhancement Over Lead Scaffold A1 in Identical Enzyme Assay
In a direct head‑to‑head comparison conducted within the same study and under identical assay conditions, SARS-CoV-2 3CLpro-IN-21 (D6) achieved an IC50 of 0.030 µM against SARS‑CoV‑2 3CLpro, representing a 33‑fold improvement in potency over the parent compound A1 (IC50 = 0.98 ± 0.12 µM) [1]. This demonstrates the significant optimization achieved through the introduction of the 2‑sulfoxyl‑1,3,4‑oxadiazole scaffold.
| Evidence Dimension | Inhibitory potency against SARS-CoV-2 3CLpro |
|---|---|
| Target Compound Data | IC50 = 0.030 µM |
| Comparator Or Baseline | Compound A1 (parent scaffold) IC50 = 0.98 ± 0.12 µM |
| Quantified Difference | Approximately 33-fold more potent |
| Conditions | Enzymatic assay; details as described in the cited publication |
Why This Matters
This quantifies the value of the optimized warhead, providing researchers with a significantly more potent tool compound for mechanistic studies and ensuring that procurement decisions are based on a demonstrably superior chemical entity.
- [1] Zhang, F. M., Huang, T., Wang, F., Zhang, G. S., Liu, D., Dai, J., … Tian, P. (2023). Discovery of highly potent covalent SARS-CoV-2 3CLpro inhibitors bearing 2-sulfoxyl-1,3,4-oxadiazole scaffold for combating COVID-19. European Journal of Medicinal Chemistry, 260. https://doi.org/10.1016/j.ejmech.2023.115721 View Source
